6-bromo-1H-indole-2-carbonitrile
Description
Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Organic Synthesis
The indole nucleus is a quintessential heterocyclic scaffold in the realm of drug discovery and organic synthesis. nih.govijpsr.com This bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a common feature in a vast number of natural products, alkaloids, and pharmacologically active compounds. nih.govresearchgate.net Its prevalence in biologically active molecules has led to it being termed a "privileged structure" in medicinal chemistry, signifying its ability to bind to a variety of biological targets. ijpsr.commdpi.com
The versatility of the indole scaffold is demonstrated by the wide array of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. nih.govresearchgate.netmdpi.comnih.gov This broad therapeutic potential has made the indole ring system a focal point for the development of new pharmaceutical agents. ijpsr.combiosynth.commdpi.com Researchers continuously explore new synthetic methodologies to access diverse indole derivatives, aiming to uncover novel and more effective therapeutic compounds. mdpi.com
Contextualizing Halogenated Indoles as Privileged Structures
The introduction of halogen atoms, such as bromine, into the indole scaffold can significantly modulate the biological activity of the resulting compound. nih.gov Halogenation can alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov Bromoalkaloids, for instance, are a widely distributed group of natural compounds, particularly abundant in marine organisms. nih.gov
The strategic placement of a halogen can enhance the potency and selectivity of a drug candidate. nih.gov For example, electron-withdrawing groups like halogens can influence the reactivity of the indole ring, making it amenable to further chemical modifications through cross-coupling reactions. acs.org This makes halogenated indoles highly valuable intermediates in the synthesis of complex molecular architectures for drug discovery.
Overview of 6-Bromo-1H-indole-2-carbonitrile as a Research Compound
This compound is a synthetic compound characterized by a bromine atom at the 6-position and a nitrile group at the 2-position of the indole ring. These electron-withdrawing groups significantly influence the compound's reactivity and its utility in organic synthesis. It serves as a key precursor for creating a variety of more complex indole derivatives with potential therapeutic applications.
Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1420537-60-5 synquestlabs.com |
| Molecular Formula | C₉H₅BrN₂ |
| Molecular Weight | 221.06 g/mol |
| Appearance | Solid sigmaaldrich.com |
The synthesis of this compound is often achieved through the bromination of 1H-indole-2-carbonitrile using a brominating agent like N-bromosuccinimide (NBS). The resulting compound is a versatile research tool, with its reactivity centered around the bromine and nitrile functionalities. The bromine atom can be replaced by various nucleophiles through substitution reactions, while the nitrile group can be reduced to an amine or undergo other transformations. These reactions allow for the systematic modification of the indole scaffold, enabling the exploration of structure-activity relationships in the development of new bioactive molecules, including potential kinase inhibitors for cancer therapy.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTZWOPSFGBVSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Derivatization Strategies of 6 Bromo 1h Indole 2 Carbonitrile
Reactions at the Bromine Moiety (C-6 Position)
The bromine atom at the C-6 position of 6-bromo-1H-indole-2-carbonitrile serves as a versatile handle for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Transition Metal-Catalyzed Transformations
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are extensively used to functionalize the C-6 position of the indole (B1671886) ring. These reactions offer a powerful means to form new carbon-carbon and carbon-heteroatom bonds.
Key examples of such transformations include:
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the bromoindole with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is particularly useful for introducing aryl and heteroaryl substituents. mdpi.com
Heck Reaction: The Heck reaction facilitates the formation of a C-C bond by coupling the bromoindole with an alkene. This reaction is instrumental in synthesizing vinyl-substituted indoles. mdpi.com
Sonogashira Coupling: This coupling reaction between the bromoindole and a terminal alkyne, catalyzed by palladium and a copper co-catalyst, leads to the formation of alkynyl-substituted indoles. nih.gov
Stille Coupling: The Stille coupling involves the reaction of the bromoindole with an organostannane reagent, providing another efficient route to carbon-carbon bond formation. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the bromoindole with amines, offering a direct route to N-arylated and N-heteroarylated indole derivatives.
Table 1: Examples of Transition Metal-Catalyzed Reactions at the C-6 Position
| Coupling Reaction | Reagents | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, NaHCO₃ | 6-Aryl-1H-indole-2-carbonitrile |
| Heck | Alkene | Pd(OAc)₂, KOAc, n-Bu₄NCl | 6-Vinyl-1H-indole-2-carbonitrile |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-1H-indole-2-carbonitrile |
| Stille | Organostannane | Pd(PPh₃)₄ | 6-Substituted-1H-indole-2-carbonitrile |
| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | 6-Amino-1H-indole-2-carbonitrile |
Nucleophilic Aromatic Substitution Variants
While less common than transition metal-catalyzed reactions for simple bromoarenes, nucleophilic aromatic substitution (SNAr) can occur at the C-6 position of the indole ring, particularly when activated by the electron-withdrawing nitrile group. youtube.comnih.gov The success of these reactions often depends on the nature of the nucleophile and the reaction conditions. youtube.com Strong nucleophiles can displace the bromide ion, leading to the introduction of various functional groups. youtube.com
Reactions at the Carbonitrile Group (C-2 Position)
The carbonitrile group at the C-2 position is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the this compound core.
Hydrolysis to Carboxamides and Carboxylic Acids
The hydrolysis of the nitrile group is a fundamental transformation that can yield either the corresponding carboxamide or carboxylic acid, depending on the reaction conditions. researchgate.netyoutube.com
Partial Hydrolysis to Carboxamides: Under controlled conditions, typically using a base in a mixed solvent system, the nitrile can be partially hydrolyzed to the 6-bromo-1H-indole-2-carboxamide. researchgate.net
Complete Hydrolysis to Carboxylic Acids: More vigorous conditions, such as treatment with strong acid or base and prolonged reaction times, lead to the complete hydrolysis of the nitrile to 6-bromo-1H-indole-2-carboxylic acid. researchgate.netnih.govresearchgate.netbldpharm.com
Table 2: Hydrolysis of the C-2 Carbonitrile Group
| Product | Reagents/Conditions |
| 6-Bromo-1H-indole-2-carboxamide | NaOH, NH₃·H₂O–DMSO (mild conditions) researchgate.net |
| 6-Bromo-1H-indole-2-carboxylic acid | TFA-H₂SO₄, water (vigorous conditions) researchgate.net |
Nitrile Reduction and Related Transformations
The nitrile group can be reduced to an amine, providing a pathway to 2-(aminomethyl)indole derivatives. This transformation is typically achieved using powerful reducing agents.
Reduction to Primary Amines: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can effectively reduce the nitrile to a primary amine.
Reactivity at the Indole Nitrogen (N-1 Position)
The nitrogen atom of the indole ring is nucleophilic and can readily undergo a variety of reactions, including alkylation, arylation, and acylation. These reactions are crucial for introducing substituents at the N-1 position, which can significantly influence the biological activity and physical properties of the resulting compounds. nih.gov
Common transformations at the N-1 position include:
N-Alkylation: The indole nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base such as sodium hydride (NaH). nih.gov
N-Arylation: While more challenging than alkylation, N-arylation can be achieved using methods like the Buchwald-Hartwig amination or Ullmann condensation.
N-Acylation: The indole nitrogen can be acylated using acid chlorides or anhydrides to form N-acylindoles. This is often used as a protecting group strategy.
Michael Addition: The indole nitrogen can participate in Michael additions to α,β-unsaturated carbonyl compounds.
Table 3: Common Reactions at the N-1 Position of 6-Bromoindole (B116670) Derivatives
| Reaction | Reagents/Conditions | Product Type |
| N-Alkylation | Alkyl halide, NaH, DMF | 1-Alkyl-6-bromoindole |
| N-Acylation | Acid chloride, base | 1-Acyl-6-bromoindole |
| Michael Addition | α,β-Unsaturated carbonyl, base | 1-Substituted-6-bromoindole |
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the indole ring is a key site for derivatization. N-alkylation and N-acylation reactions are fundamental transformations that not only protect the indole nitrogen but also introduce a wide array of functional groups, significantly altering the molecule's biological and chemical properties.
N-Alkylation: The alkylation of the indole nitrogen introduces an alkyl group, a common strategy in medicinal chemistry. For indole derivatives, N-alkylation can proceed under various conditions, often involving a base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. nih.gov The presence of electron-withdrawing groups, such as the cyano group at the C2-position, can influence the reaction's efficiency and regioselectivity. mdpi.com While some methods are broadly applicable, the specific substitution pattern of this compound requires tailored conditions to achieve high yields. For instance, microwave-assisted N-alkylation using bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a minimal amount of a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) has proven effective for various indole substrates. nih.gov
N-Acylation: N-acylation introduces an acyl group to the indole nitrogen, forming an N-acylindole moiety, a common structural motif in many pharmaceutical compounds. nih.gov This transformation is challenging due to the multiple reactive sites on the indole ring, which can lead to C-acylation, particularly at the electron-rich C3 position. nih.gov However, chemoselective N-acylation of indoles can be achieved using stable acyl sources like thioesters in the presence of a base such as cesium carbonate (Cs₂CO₃) at elevated temperatures. nih.gov This method offers good functional group tolerance, which is crucial when working with multifunctional substrates like this compound. nih.gov
| Reaction Type | Reagents & Conditions | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl halide, K₂CO₃ or Cs₂CO₃, DMF or NMP, Microwave irradiation | N-Alkylindole | Microwave assistance significantly reduces reaction times and increases yields compared to conventional heating. nih.gov | nih.gov |
| N-Alkylation | Methyl bromoacetate, NaH, DMF | N-Carboxymethylated indole | Effective for introducing an acetic acid moiety onto the indole nitrogen after hydrolysis. nih.gov | nih.gov |
| N-Acylation | Thioester, Cs₂CO₃, Xylene, 140 °C | N-Acylindole | Provides high chemoselectivity for N-acylation over C-acylation, even with a reactive C3 position. nih.gov | nih.gov |
Modifications for Biological Probes
The derivatization of this compound is a key strategy for developing biological probes to study cellular processes and drug-target interactions. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to interact with various biological targets, including protein kinases. By attaching reporter groups such as fluorescent tags, biotin (B1667282), or photoaffinity labels, researchers can create powerful tools for target identification, validation, and imaging.
Modifications are typically introduced at positions that are tolerant of substitution without abolishing biological activity. The N-H position is a common site for introducing linkers that can be further functionalized. For example, an N-alkylation reaction using an alkyl halide with a terminal azide (B81097) or alkyne group would install a bioorthogonal handle for "click" chemistry. This allows for the subsequent attachment of a fluorescent dye or affinity tag under mild, biocompatible conditions. Similarly, the bromine atom at the C6 position can be functionalized via cross-coupling reactions to introduce more complex substituents or linking arms.
Reactivity at Other Ring Positions
Functional Group Interconversions on Derived Carboxylic Acids
The nitrile group at the C2 position is a versatile functional group that can be converted into other functionalities, most notably a carboxylic acid. The hydrolysis of this compound yields 6-bromo-1H-indole-2-carboxylic acid. nih.govnih.gov This transformation is a critical step, as the resulting carboxylic acid opens up a new set of possible reactions.
Once formed, the 6-bromo-1H-indole-2-carboxylic acid can undergo several interconversions:
Esterification: The carboxylic acid can be readily converted to its corresponding ester, for example, by reacting it with an alcohol in the presence of an acid catalyst. nih.gov This modification can improve cell permeability and oral bioavailability in drug candidates.
Amide Coupling: The carboxylic acid can be coupled with various amines to form amides. This is a cornerstone of medicinal chemistry for building complex molecules and peptide-like structures. For instance, the acid can be activated and then reacted with a glycine (B1666218) ester to form an amide bond. nih.gov
Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol (hydroxymethyl group). Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically used for this transformation. imperial.ac.uk This introduces a new point for diversification, as the alcohol can be further oxidized or converted into other functional groups.
| Starting Material | Reaction | Reagents & Conditions | Product | Reference |
|---|---|---|---|---|
| 6-bromo-1H-indole-2-carboxylic acid | Esterification | Alcohol (e.g., ethanol), conc. H₂SO₄, 80 °C | Ethyl 6-bromo-1H-indole-2-carboxylate | nih.gov |
| 6-bromo-1H-indole-2-carboxylic acid | Amide Coupling | Glycine ester HCl, coupling agents (e.g., EDC, HOBt), base | (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (example from N-acetic acid derivative) | nih.gov |
| Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate | Reduction of Aldehyde | Aluminum isopropoxide, isopropanol, 60 °C | Isopropyl 6-bromo-3-(hydroxymethyl)-1H-indole-2-carboxylate | nih.gov |
Redox Transformations of Substituents
The substituents on the this compound ring can undergo various redox transformations, providing pathways to novel derivatives.
Reduction of the Nitrile Group: The nitrile group is readily reducible to a primary amine (aminomethyl group). This conversion dramatically changes the electronic properties of the substituent from electron-withdrawing to electron-donating and introduces a basic, nucleophilic center. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The resulting 2-(aminomethyl)-6-bromo-1H-indole is a valuable building block for synthesizing compounds with different biological targets.
Oxidation of the Indole Ring: While the indole ring is generally electron-rich and susceptible to oxidation, the presence of two electron-withdrawing groups in this compound makes it more resistant to oxidative degradation. However, under specific conditions with strong oxidizing agents, the indole ring can be oxidized to form various derivatives like oxindoles or isatins. For instance, N-substituted isatins are valuable precursors for a wide range of heterocyclic compounds and exhibit diverse biological activities. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
Proton (¹H) NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. For 6-bromo-1H-indole-2-carbonitrile, the spectrum is characterized by distinct signals corresponding to the indole (B1671886) N-H proton and the aromatic protons on the indole ring.
The indole N-H proton typically appears as a broad singlet at a downfield chemical shift, often in the range of δ 11.0–12.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, and H-7) and the proton at the C-3 position exhibit characteristic shifts and coupling patterns. The bromine atom at the C-6 position and the electron-withdrawing nitrile group at C-2 significantly influence these shifts. The bromine atom, in particular, causes deshielding of the adjacent protons, H-5 and H-7.
A summary of expected ¹H NMR chemical shifts is provided in the table below, based on analyses of similar indole-2-carbonitrile structures. mdpi.com
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | ~11.0 - 12.0 | broad singlet (br s) | - |
| H-7 | ~7.7 - 7.8 | doublet (d) | ~1.5 |
| H-4 | ~7.6 - 7.7 | doublet (d) | ~8.5 |
| H-5 | ~7.3 - 7.4 | doublet of doublets (dd) | ~8.5, ~1.5 |
| H-3 | ~7.2 - 7.3 | singlet (s) | - |
Note: Predicted values are based on related structures and substituent effects.
Carbon (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound will show distinct signals for each of the nine carbon atoms. The chemical shifts are influenced by the hybridization and electronic environment of each carbon.
The nitrile carbon (C≡N) is typically observed in the range of δ 115–120 ppm. The carbon atom bonded to the bromine (C-6) will have its chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. The other aromatic and pyrrole (B145914) ring carbons can be assigned based on their expected chemical shifts and by comparison with related indole structures. mdpi.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | ~106 |
| C-3 | ~114 |
| C-3a | ~126 |
| C-4 | ~124 |
| C-5 | ~122 |
| C-6 | ~117 (C-Br) |
| C-7 | ~115 |
| C-7a | ~137 |
| C≡N | ~116 |
Note: Predicted values are based on related structures and known substituent effects.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing the connectivity between adjacent protons. For this compound, COSY would show correlations between H-4 and H-5, and between H-5 and H-7, confirming their positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms, allowing for the definitive assignment of carbon signals that have attached protons (CH, CH₂, CH₃).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₉H₅BrN₂), HRMS is particularly useful due to the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in natural abundance (50.69% and 49.31%, respectively).
This results in a distinctive M+ and M+2 isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are separated by two mass units. The calculated exact mass for the molecular ion [M]⁺ is 219.9636 Da for the ⁷⁹Br isotope and 221.9616 Da for the ⁸¹Br isotope. An ESI-MS (Electrospray Ionization) analysis would typically show the protonated molecule [M+H]⁺, with expected HRMS values of approximately 220.9709 Da and 222.9688 Da.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of compounds in complex mixtures. This method is particularly valuable for studying derivatized forms of this compound in various applications, such as in the development of new pharmaceutical agents.
In a typical LC-MS/MS application, the LC system first separates the target compound or its derivatives from a sample matrix. nih.gov The separated analyte then enters the mass spectrometer. In tandem MS (MS/MS), a specific precursor ion (e.g., the [M+H]⁺ ion of the derivatized compound) is selected and fragmented to produce characteristic product ions. This process, often monitored using Multiple Reaction Monitoring (MRM), allows for highly specific and quantitative detection even at very low concentrations. preprints.org
Derivatization of the indole or nitrile functional groups can be performed to enhance chromatographic properties or ionization efficiency. nih.gov For example, reactions targeting the indole N-H or reduction of the nitrile to an amine followed by derivatization can be analyzed with LC-MS/MS to study the compound's reactivity and metabolic fate.
X-ray Crystallography for Solid-State Structure Determination
While a specific single-crystal X-ray diffraction study for this compound is not available in the cited literature, analysis of closely related structures, such as 6-bromo-1H-indole-3-carboxylic acid and 6-bromo-1H-indole-2,3-dione, provides a robust framework for understanding its likely solid-state characteristics.
Analysis of Molecular Conformation and Packing
The arrangement of molecules within the crystal lattice, known as molecular packing, is governed by intermolecular forces. In related bromo-indole structures, hydrogen bonding and π–π stacking are dominant interactions. For instance, in the crystal of 6-bromo-1H-indole-3-carboxylic acid, molecules form dimers through O—H⋯O hydrogen bonds, and these dimers are further linked by N—H⋯O hydrogen bonds, creating layers. nih.govresearchgate.net The crystal structure of 6-bromo-1H-indole-2,3-dione hemihydrate also features a two-dimensional framework established by O—H⋯O and N—H⋯O hydrogen bonds. researchgate.net Furthermore, this structure exhibits parallel slipped π–π stacking interactions between the aromatic rings of adjacent molecules, with inter-centroid distances of 3.6989 (19) Å and 4.1227 (19) Å. researchgate.net
Given the presence of the N-H group and the aromatic system in this compound, it is highly probable that its solid-state structure is also stabilized by a network of N—H⋯N or N—H⋯Br hydrogen bonds and significant π–π stacking interactions, leading to a well-ordered crystalline assembly.
Other Spectroscopic Methods in Characterization
Spectroscopic techniques that probe the interaction of molecules with infrared and ultraviolet-visible light provide complementary information to X-ray crystallography, focusing on functional groups and electronic systems.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of IR radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features. While the full experimental spectrum is not provided in the search results, the expected peaks can be predicted based on known data for its constituent parts, such as the 6-bromoindole (B116670) core and the nitrile group.
The primary functional groups and their expected vibrational frequencies are:
N-H Stretch: The indole N-H bond will produce a moderate to sharp absorption band in the region of 3300-3500 cm⁻¹.
C≡N Stretch: The nitrile group is a very strong and sharp absorber, typically appearing in the 2210-2260 cm⁻¹ range. This peak is highly characteristic.
Aromatic C-H Stretch: The C-H bonds on the benzene and pyrrole rings will show absorptions above 3000 cm⁻¹.
Aromatic C=C Stretch: Multiple bands of variable intensity between 1450 and 1600 cm⁻¹ will correspond to the stretching vibrations within the aromatic indole ring system.
C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.
Table 1: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Indole N-H Stretch | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3150 | Medium to Weak |
| Nitrile (C≡N) Stretch | 2210 - 2260 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Br Stretch | 500 - 600 | Medium to Strong |
These predicted values allow for the confident identification of the compound and confirmation of its synthesis by comparing an experimental spectrum to these characteristic group frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons and non-bonding electrons. The indole ring system is an excellent chromophore. The UV-Vis spectrum of the parent compound, indole, in ethanol (B145695) typically displays two main absorption bands: a strong band (the E₂ band) around 210-225 nm and a broader band (the B band) with fine structure between 260 and 290 nm. nist.gov
The electronic spectrum of this compound will be influenced by its substituents.
Bromo Group (-Br): As an auxochrome, the bromine atom with its lone pairs of electrons can participate in resonance with the indole π-system. This interaction typically leads to a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths.
Nitrile Group (-CN): The cyano group acts as a chromophore and an electron-withdrawing group. Its conjugation with the indole ring system extends the π-electron network, which also results in a bathochromic shift of the absorption bands.
Therefore, the UV-Vis spectrum of this compound is expected to show absorption maxima at longer wavelengths compared to unsubstituted indole, reflecting the extended conjugation and electronic perturbations caused by the bromo and cyano substituents.
Computational and Theoretical Investigations of 6 Bromo 1h Indole 2 Carbonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. For 6-bromo-1H-indole-2-carbonitrile, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to gain insights into its molecular characteristics.
Geometric Optimization and Electronic Structure Analysis
Theoretical calculations are crucial for determining the most stable conformation of a molecule. Geometric optimization of this compound using DFT methods provides detailed information about bond lengths, bond angles, and dihedral angles. These optimized parameters are fundamental for understanding the molecule's three-dimensional structure.
The electronic structure of this compound is significantly influenced by the electron-withdrawing nature of the bromine atom at the 6-position and the nitrile group at the 2-position. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
The electrostatic potential map, another output of DFT calculations, visualizes the charge distribution across the molecule, highlighting electron-rich and electron-deficient regions. This information is valuable for predicting sites of electrophilic and nucleophilic attack.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
DFT calculations can accurately predict various spectroscopic properties of this compound, which can be compared with experimental data for structural validation.
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are performed using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predicted chemical shifts, when compared with experimental spectra, aid in the precise assignment of signals to specific atoms within the molecule.
IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. The predicted infrared (IR) spectrum, showing characteristic vibrational modes, can be correlated with experimental FT-IR data to confirm the presence of specific functional groups. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis) of the molecule. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing insights into the molecule's electronic structure and chromophoric systems. dergipark.org.tr
Molecular Docking and Ligand-Target Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, molecular docking studies can elucidate its potential as an inhibitor of various enzymes, such as protein kinases, which are often implicated in diseases like cancer. researchgate.net
These studies involve docking the optimized structure of this compound into the active site of a target protein. The results provide information on the binding affinity, typically expressed as a docking score or binding energy, and the specific interactions between the ligand and the amino acid residues of the protein. Common interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these interactions at a molecular level is crucial for structure-based drug design and the optimization of lead compounds.
Computational Assessment of Drug-Likeness and Pharmacokinetic Properties
Computational models are widely used to predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound in the early stages of drug discovery. researchgate.netnih.gov
For this compound, various computational tools can be used to assess its pharmacokinetic profile. Lipinski's Rule of Five is a commonly used filter to evaluate drug-likeness based on molecular properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net
Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₉H₅BrN₂ |
| Molecular Weight | 221.06 g/mol |
| LogP | 2.5 - 3.0 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Lipinski's Rule of Five | Compliant |
Note: The values presented in this table are approximate and can vary depending on the prediction software and algorithm used.
Further computational analysis can predict properties like aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. These predictions help in identifying potential liabilities of the compound and guide further chemical modifications to improve its pharmacokinetic profile.
Quantum Chemical Indices and Reactivity Prediction
Quantum chemical descriptors derived from DFT calculations can provide a quantitative measure of the reactivity of this compound. These indices include:
Local Reactivity Descriptors: Fukui functions and dual descriptors are used to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. This information is invaluable for predicting the regioselectivity of chemical reactions involving the indole (B1671886) ring.
By analyzing these quantum chemical indices, researchers can gain a deeper understanding of the chemical behavior of this compound and design synthetic strategies accordingly.
Molecular Dynamics Simulations for Conformational Analysis
While DFT provides information about the static, optimized geometry of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility over time. MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable and accessible conformations in different environments, such as in solution or when bound to a protein.
These simulations can reveal how the molecule's conformation changes upon binding to a target, providing a more dynamic and realistic picture of the ligand-receptor interaction. This information can complement the findings from molecular docking studies and aid in the rational design of more potent and selective inhibitors.
An in-depth analysis of the structure-activity relationships (SAR) of molecules based on the this compound scaffold reveals the nuanced roles of its key structural features. The strategic placement of the bromine atom, the reactivity of the nitrile group, and substitutions at the indole nitrogen all significantly influence the biological activity of these compounds. This article explores the specific contributions of each of these elements to the molecule's interactions with biological targets.
Applications of 6 Bromo 1h Indole 2 Carbonitrile in Contemporary Chemical Research
As Advanced Building Blocks in Complex Molecule Synthesis
The strategic placement of the bromo and cyano groups on the indole (B1671886) scaffold makes 6-bromo-1H-indole-2-carbonitrile an ideal starting material for constructing more complex molecular architectures through a variety of organic reactions, such as cross-coupling and functional group transformations. mdpi.com
The 6-bromoindole (B116670) core is a key constituent in the synthesis of numerous pharmaceutical intermediates. google.com The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further pathways for derivatization. nih.govmdpi.com
Research has shown that derivatives of this compound are explored as potential anti-cancer agents by targeting specific protein kinases involved in tumor growth. Furthermore, the related 6-bromoindole scaffold is fundamental to the synthesis of potent inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE). nih.gov The inhibition of this enzyme is a promising strategy to enhance the sensitivity of pathogenic bacteria to conventional antibiotics. nih.gov For instance, inhibitors like NL1 and NL2 are synthesized efficiently using 6-bromoindole as the primary building block. nih.gov Similarly, studies on 6-bromoindolglyoxylamide derivatives have revealed intrinsic antimicrobial activity against Gram-positive bacteria and antibiotic-enhancing properties against resistant Gram-negative bacteria. nih.gov
| Parent Scaffold | Derived Compound Class | Therapeutic Target/Application | Reference |
|---|---|---|---|
| This compound | Kinase Inhibitor Precursors | Anticancer | |
| 6-Bromoindole | bCSE Inhibitors (e.g., NL1, NL2) | Antibiotic Potentiation | nih.gov |
| 6-Bromoindole | 6-Bromoindolglyoxylamides | Antimicrobial, Antibiotic Enhancement | nih.gov |
| 6-Bromo-1H-indazole | Substituted Amide Derivatives | Anticancer, Antiangiogenic | researchgate.net |
The indole skeleton is a well-established structural motif in the design of agrochemicals. openmedicinalchemistryjournal.comnih.gov While specific applications of this compound in commercial agrochemicals are not extensively documented in general literature, its status as a highly functionalized and versatile building block makes it a compound of interest for this sector. The ability to readily modify the structure allows for the systematic synthesis of libraries of novel compounds that can be screened for herbicidal, insecticidal, or fungicidal activity. The principles of molecular design used in pharmaceuticals are often transferable to agrochemical development, suggesting that the diverse derivatives accessible from this starting material hold potential for creating next-generation crop protection agents.
Bromoindoles are frequently found in marine natural products, many of which exhibit potent biological activities. nih.gov The synthesis of these complex molecules often relies on the availability of functionalized indole precursors. For example, the total synthesis of bromoindole alkaloids isolated from the marine sponge Laurencia brongniartii utilizes a 6-bromoindole core structure. acs.orgnih.gov Specifically, synthetic routes have been developed to produce N-carbomethoxy-2,3,6-tribromoindole, a direct precursor to the natural product 1a, demonstrating the utility of 6-bromoindoles in achieving total synthesis. acs.orgnih.gov The 6-bromoindole moiety is also a key feature in anti-inflammatory compounds isolated from the Icelandic marine sponge Geodia barretti. nih.gov The accessibility of this compound allows chemists to devise synthetic strategies to access these and other related natural products.
Development of Biological Probes and Chemical Tools
Beyond its role as a synthetic intermediate, this compound and its derivatives are valuable scaffolds for creating sophisticated chemical tools to investigate biological systems.
The development of selective enzyme inhibitors is a cornerstone of drug discovery and chemical biology. Derivatives of bromo-indoles have been shown to be effective inhibitors of several important enzyme classes. As mentioned, derivatives have demonstrated potential in inhibiting protein kinases and bacterial cystathionine γ-lyase. nih.gov
Furthermore, research into related indole structures has yielded potent inhibitors for other enzymes. For instance, indole-5,6-dicarbonitrile derivatives, which are structurally similar to the title compound, have been identified as potent, reversible, and competitive inhibitors of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes implicated in depression and Parkinson's disease. nih.gov One such compound, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile, exhibited IC50 values in the nanomolar range for both isoforms. nih.gov Bromo-substituted indole derivatives from marine sources have also been found to inhibit acetylcholinesterase (AChE). nih.gov These findings underscore the potential of the this compound scaffold as a template for designing novel and potent enzyme inhibitors.
| Inhibitor Scaffold | Target Enzyme | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Derivatives of this compound | Protein Kinases | Oncology | |
| Derivatives of 6-Bromoindole | Bacterial Cystathionine γ-lyase (bCSE) | Infectious Disease | nih.gov |
| Indole-5,6-dicarbonitrile derivatives | Monoamine Oxidase A/B (MAO-A/B) | Neurological Disorders | nih.gov |
| 6-Bromoindole derivatives (Barettins) | Acetylcholinesterase (AChE) | Neurological Disorders | nih.gov |
A critical challenge in modern drug discovery is the identification and validation of the biological targets of bioactive small molecules. nih.govscispace.com Chemical probes are essential tools designed for this purpose, enabling researchers to probe protein function and interactions within the native cellular environment. mskcc.orgnih.gov A typical chemical probe is a small molecule that has high potency and selectivity for its target and is often modified with a tag (e.g., biotin (B1667282) or a fluorescent dye) or a reactive group to facilitate target identification or imaging. mskcc.org
Given the established biological activities of its derivatives against targets like protein kinases and bCSE, this compound represents an excellent starting point for the development of chemical probes. nih.gov The bromine atom at the 6-position is particularly advantageous, as it provides a specific site for introducing linkers and reporter tags via well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. nih.govmdpi.com This strategic functionalization would allow for the creation of affinity-based probes for proteomics or fluorescent probes for cellular imaging, thereby helping to identify new binding partners, validate drug targets, and elucidate the mechanisms of action for this important class of compounds.
Catalytic Applications and Ligand Design
The utility of this compound in the realm of catalysis is primarily as a sophisticated building block for the synthesis of complex ligands rather than as a catalyst in its own right. Its unique structure, featuring a reactive bromine atom and a nitrile group on the indole scaffold, makes it a valuable precursor for creating ligands with specific electronic and steric properties, which are crucial for modern catalytic systems.
The presence of the bromine atom at the 6-position is particularly significant, as it provides a reactive handle for palladium-catalyzed cross-coupling reactions. nih.gov This allows for the strategic introduction of various functional groups, enabling the construction of elaborate molecular architectures. For instance, derivatives of the closely related 6-bromoindole are used as the main building block for assembling molecules where the bromine atom is substituted via Pd-catalyzed cross-coupling to create more complex structures. nih.gov This reactivity is fundamental to ligand design, allowing for the fine-tuning of a ligand's properties to suit a specific catalytic transformation.
While direct catalytic applications of this compound are not prominently documented, the broader family of indole derivatives is well-represented in ligand development. A notable example is the synthesis of chiral indole-phosphine oxazoline (B21484) ligands, which have proven effective in palladium-catalyzed allylic alkylation reactions. openmedicinalchemistryjournal.com The synthesis of such specialized ligands often involves multi-step processes where a functionalized indole, such as this compound, could serve as a key intermediate. The electron-withdrawing nature of both the bromo and nitrile substituents influences the electronic environment of the indole ring, a factor that can be exploited in the design of ligands for various transition metal catalysts.
The synthesis of polysubstituted indole-2-carbonitriles through reactions like the Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-couplings further underscores the potential for creating a diverse library of potential ligands from such precursors. nih.gov These reactions enable the attachment of aryl, alkyl, and other organic fragments to the indole core, paving the way for the development of novel ligands for a wide array of catalytic applications.
| Reaction Type | Description | Potential Application in Ligand Synthesis |
| Palladium-Catalyzed Cross-Coupling | Substitution of the bromine atom with other functional groups. nih.gov | Creation of complex, multi-functional ligands for catalysis. |
| Sonogashira Coupling | Formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov | Introduction of alkynyl moieties to the indole scaffold. |
| Suzuki-Miyaura Coupling | Cross-coupling reaction of an organoboron compound with an organohalide. nih.gov | Arylation or vinylation of the indole ring. |
| Heck Coupling | Reaction of an unsaturated halide with an alkene. nih.gov | Formation of substituted alkenes attached to the indole core. |
| Stille Coupling | Coupling of an organotin compound with an organohalide. nih.gov | Introduction of various organic substituents. |
Potential in Materials Science and Organic Electronics
In materials science, this compound is recognized as a key intermediate for the synthesis of advanced organic materials. The indole scaffold itself is a component in many compounds developed for materials applications, and the specific substitution pattern of this molecule offers a pathway to novel materials with tailored properties.
The potential of indole derivatives in organic electronics is an active area of research. For example, thieno[3,2-b]indole bridged molecules, which are synthesized from indole precursors, have shown promise in applications such as organic solar cells. openmedicinalchemistryjournal.com The development of such materials often relies on the ability to modify the electronic properties of the core heterocyclic structure. The electron-withdrawing bromo and nitrile groups on this compound significantly influence its electronic characteristics, making it a candidate for incorporation into larger conjugated systems designed for electronic applications.
The reactivity of the bromine atom allows for its use in polymerization reactions or for the attachment of the indole unit to other electronically active molecules or polymer backbones through cross-coupling reactions. This versatility enables the design of new organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and components for organic photovoltaics (OPVs). The nitrile group can also be chemically transformed, offering another route for functionalization or for tuning the material's electronic and physical properties.
While specific research detailing the direct integration of this compound into final materials is limited, its role as a versatile building block is clear. The synthesis of novel electron donor materials often involves the modification of electron-rich aromatic systems like indole. openmedicinalchemistryjournal.com By providing a functionalized indole core, this compound serves as a valuable starting point for the exploration of new materials with potential applications in the next generation of organic electronic devices.
| Potential Application Area | Role of Indole Derivatives | Relevance of this compound |
| Organic Solar Cells | Used in the synthesis of bridged molecules like Thieno[3,2-b]indole. openmedicinalchemistryjournal.com | As a precursor to build complex, conjugated systems for light absorption and charge transport. |
| Organic Electronics | Serve as building blocks for novel electron donor materials. openmedicinalchemistryjournal.com | The electron-withdrawing groups can be used to tune the electronic properties of the final material. |
| Advanced Organic Materials | Used as a key intermediate in organic synthesis. | The reactive bromine atom allows for incorporation into polymers or larger molecular structures. nih.gov |
Future Research Directions and Unexplored Avenues
Sustainable and Green Synthetic Routes
The pursuit of environmentally friendly chemical processes is a paramount goal in modern chemistry. Future research will undoubtedly focus on developing sustainable and green synthetic routes to 6-bromo-1H-indole-2-carbonitrile and its derivatives, moving away from traditional methods that may involve harsh conditions or hazardous reagents.
Key areas of exploration include:
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, improving yields, and often enabling the use of greener solvents. tandfonline.comtandfonline.com Future studies could optimize the synthesis of this compound using microwave irradiation, potentially reducing reaction times from hours to minutes and minimizing energy consumption. tandfonline.comtandfonline.com
Catalysis with Nanomaterials: The use of nanocatalysts, such as gold nanoparticles or magnetic core-shell nanoparticles, offers advantages like high catalytic activity, selectivity, and ease of recovery and reuse. tandfonline.com Research into nanocatalyst-driven C-H activation or halogenation reactions could provide a more sustainable pathway to the target molecule.
Benign Reaction Media: A significant focus will be on replacing conventional organic solvents with greener alternatives. The use of water as a reaction solvent, where feasible, represents an ideal green approach. beilstein-journals.org Additionally, deep eutectic solvents (DES) and ionic liquids (ILs) are being explored as recyclable and often less toxic reaction media for indole (B1671886) synthesis. researchgate.netingentaconnect.com
Flow Chemistry: Continuous flow reactors offer enhanced safety, better process control, and easier scalability compared to batch processes. Developing a flow synthesis for this compound could lead to a more efficient and safer manufacturing process, which is particularly important for pharmaceutical intermediates. beilstein-journals.org
| Parameter | Conventional Methods | Future Green Approaches |
|---|---|---|
| Energy Source | Traditional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound |
| Catalysts | Homogeneous Lewis/protic acids | Recoverable nanocatalysts, biocatalysts |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, deep eutectic solvents, solvent-free |
| Reaction Time | Hours to days | Minutes to hours |
| Waste Generation | Often significant | Minimized through higher efficiency and catalyst recycling |
Exploration of Novel Reactivity Patterns
The bromine and nitrile functionalities, along with the indole core, make this compound a rich substrate for exploring novel chemical transformations. While standard cross-coupling and substitution reactions are known, future research will delve into more unconventional reactivity. mdpi.com
Unexplored avenues include:
Energy Transfer-Catalyzed Reactions: Photoredox and energy transfer (EnT) catalysis can unlock unique reaction pathways that are inaccessible under thermal conditions. The application of EnT catalysis to induce dearomative cycloadditions with the indole core of this compound could generate novel, three-dimensional scaffolds with interesting biological properties. acs.org
C-H Functionalization: Direct functionalization of the C-H bonds of the indole nucleus is a highly atom-economical strategy. While electrophilic substitution is common at the C3 position, developing new catalytic systems for regioselective C-H activation at other positions (e.g., C4, C5, or C7) would provide rapid access to a wider range of derivatives. nih.gov
Multi-component Reactions (MCRs): Designing novel MCRs that incorporate this compound as a building block would enable the rapid assembly of complex molecules from simple precursors in a single step. rug.nl This approach is highly valued in the creation of libraries for drug discovery.
Bio-catalysis: The use of enzymes to perform selective transformations on the indole ring could offer unparalleled chemo-, regio-, and stereoselectivity under mild, aqueous conditions, representing the ultimate in green chemistry.
Advanced Computational Modeling for De Novo Design
The integration of computational chemistry is revolutionizing drug discovery and materials science. For this compound, in silico methods will be instrumental in guiding future research by predicting molecular properties and designing novel compounds with desired functions. nih.govresearchgate.net
Future directions in this area are:
Structure-Based Drug Design (SBDD): Using the crystal structures of therapeutic targets like protein kinases or enzymes, computational docking studies can predict the binding affinity and orientation of virtual libraries of this compound derivatives. nih.govresearchgate.net This allows for the rational design of more potent and selective inhibitors, prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a statistical correlation between the structural features of a series of indole derivatives and their biological activity. nih.gov These models can then be used to predict the activity of yet-unsynthesized compounds, accelerating the optimization process.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. Pharmacophore models based on known active indole compounds can be used to screen large virtual databases for new molecules, including novel derivatives of this compound, that fit the model and are likely to be active.
Predictive Materials Science: Computational tools can predict the electronic and photophysical properties of new materials. For this compound derivatives, this could involve calculating properties like band gaps, charge carrier mobility, and emission spectra to guide the design of novel organic semiconductors or emitters for electronic devices.
| Computational Method | Objective | Potential Outcome |
|---|---|---|
| Molecular Docking | Predict binding to biological targets (e.g., kinases, enzymes). researchgate.net | Design of potent and selective drug candidates. |
| QSAR | Correlate chemical structure with biological activity. nih.gov | Predict activity of new derivatives; guide lead optimization. |
| Molecular Dynamics Simulation | Simulate the dynamic behavior of the molecule with its target. | Understand binding stability and mechanism of action. |
| Density Functional Theory (DFT) | Calculate electronic properties. | Design of new materials for organic electronics (e.g., semiconductors, OLEDs). |
Integration with High-Throughput Screening Technologies
To rapidly assess the potential of new derivatives of this compound, integration with high-throughput screening (HTS) is essential. HTS allows for the testing of thousands of compounds in a short period, accelerating the discovery of new leads for drug development or materials applications. nih.gov
Future efforts will focus on:
Library Synthesis: The development of automated synthesis platforms will enable the rapid generation of large and diverse libraries of compounds based on the this compound scaffold. rug.nl These libraries are the starting point for any HTS campaign.
Cell-Based High-Content Screening (HCS): Instead of just measuring a single endpoint, HCS uses automated microscopy and image analysis to assess multiple cellular parameters simultaneously. acs.org Screening libraries of indole derivatives with HCS can provide much richer data on their biological effects and potential mechanisms of action.
Mass Spectrometry-Based HTS: Techniques like MALDI-MS are being developed for the label-free, high-throughput screening of enzyme activities or cellular metabolites. nih.gov This could be a powerful tool for identifying derivatives that modulate specific biochemical pathways.
Affinity-Based Screening: Methods like high-performance affinity chromatography (HPAC) can be used to screen compound libraries for their ability to bind to specific protein targets, such as human serum albumin, which is crucial for understanding the pharmacokinetic properties of potential drugs. nih.gov
Novel Applications Beyond Current Paradigms
While the current focus for indole derivatives is largely on pharmaceuticals, the unique electronic properties of the indole ring suggest that this compound could be a valuable building block for next-generation materials. researchgate.net
Unexplored application areas include:
Organic Electronics: The delocalized π-electron system of the indole core makes it an interesting candidate for use in organic semiconductors. mdpi.com By modifying the this compound scaffold, for example, through polymerization or by attaching other conjugated groups, it may be possible to create new materials for organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), or organic photovoltaic (OPV) cells. researchgate.net
Chemical Sensors: The indole ring can interact with various analytes through hydrogen bonding, π-stacking, and electrostatic interactions. This suggests that derivatives of this compound could be developed as the active component in chemical sensors, where binding to a target analyte would produce a detectable optical or electronic signal.
Molecular Probes: The indole nucleus is inherently fluorescent. This property could be harnessed to develop fluorescent probes for biological imaging. By attaching specific targeting groups, derivatives could be designed to selectively accumulate in certain organelles or bind to specific biomolecules, allowing for their visualization within living cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-bromo-1H-indole-2-carbonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via bromination of indole precursors or cross-coupling reactions. For example, bromination of 1H-indole-2-carbonitrile using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C can yield the 6-bromo derivative. Optimization involves controlling stoichiometry (1.1–1.3 equivalents of NBS) and reaction time (2–6 hours). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Look for the indole NH proton (δ ~11–12 ppm) and the nitrile carbon (δ ~115–120 ppm). The bromine substituent causes deshielding of adjacent protons (e.g., H-5 and H-7) .
- IR Spectroscopy : Confirm the nitrile group (C≡N stretch at ~2200–2250 cm⁻¹) and indole N–H (broad peak at ~3400 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]+ with m/z ≈ 235–237 (accounting for bromine’s isotopic pattern) .
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine at position 6 acts as a directing group, enabling regioselective functionalization. Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80–100°C) replaces Br with aryl groups. Monitor reaction progress via TLC and optimize catalyst loading (2–5 mol%) to minimize homocoupling byproducts .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELXL for refinement: input HKL data, assign anisotropic displacement parameters, and validate via R-factor convergence (<5%). For example, monoclinic systems (space group P21/n) with Z = 4 require careful handling of hydrogen bonding (e.g., N–H···O/N interactions) to confirm molecular packing . Address discrepancies in bond angles/geometry by comparing with density functional theory (DFT)-optimized structures .
Q. What experimental design strategies improve regioselective functionalization of this compound at the 3-position?
- Methodological Answer : Employ directing groups (e.g., pyridyl or carbonyl) at the 3-position to enhance selectivity. For electrophilic substitution, use Lewis acids (e.g., AlCl₃) under inert conditions. Monitor regiochemistry via NOESY NMR to distinguish between 3- and 4-substituted products. Computational modeling (e.g., Fukui indices) predicts reactive sites, guiding synthetic planning .
Q. How can computational methods elucidate the electronic effects of the bromine and nitrile groups on the indole core?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to map electrostatic potentials and frontier molecular orbitals. Analyze HOMO-LUMO gaps to assess reactivity. For example, the electron-withdrawing nitrile group reduces electron density at C-2, while bromine at C-6 alters π-conjugation. Compare Mulliken charges with experimental Hammett constants to validate computational models .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points or spectroscopic data for this compound derivatives?
- Methodological Answer : Cross-validate data using orthogonal techniques:
- Melting Points : Use differential scanning calorimetry (DSC) with controlled heating rates (5–10°C/min) to detect polymorphism or impurities .
- NMR Conflicts : Compare chemical shifts across solvents (e.g., DMSO-d6 vs. CDCl₃) and confirm assignments via 2D NMR (HSQC, HMBC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
